molecular formula C17H21F2N5 B6458466 2-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-N-ethylpyrimidin-4-amine CAS No. 2548975-33-1

2-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-N-ethylpyrimidin-4-amine

Cat. No.: B6458466
CAS No.: 2548975-33-1
M. Wt: 333.4 g/mol
InChI Key: IZPFUVJIMXJTNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{4-[(2,4-Difluorophenyl)methyl]piperazin-1-yl}-N-ethylpyrimidin-4-amine is a pyrimidine derivative featuring a piperazine ring substituted with a 2,4-difluorophenylmethyl group at the N4 position and an N-ethylamine group at the C4 position of the pyrimidine core.

Properties

IUPAC Name

2-[4-[(2,4-difluorophenyl)methyl]piperazin-1-yl]-N-ethylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21F2N5/c1-2-20-16-5-6-21-17(22-16)24-9-7-23(8-10-24)12-13-3-4-14(18)11-15(13)19/h3-6,11H,2,7-10,12H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZPFUVJIMXJTNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC=C1)N2CCN(CC2)CC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21F2N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-N-ethylpyrimidin-4-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow reactions and automated synthesis processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-N-ethylpyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .

Mechanism of Action

The mechanism of action of 2-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-N-ethylpyrimidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways . Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimidine Derivatives with Piperazine Substituents

Compound A : N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine ()
  • Structural Features: Pyrimidine core with phenyl and fluorophenyl groups at C2 and C4, respectively, and a methoxyphenylaminomethyl group at C3.
  • Key Differences : Lacks the piperazine moiety but includes a methoxy-substituted phenyl group.
  • Activity : Demonstrates antibacterial and antifungal properties attributed to intramolecular hydrogen bonding and planar aromatic stacking .
  • Physicochemical Properties : Higher polarity due to methoxy groups compared to the target compound’s difluorophenyl and ethylamine groups.
Compound B : S 18126 ([2-[4-(2,3-dihydrobenzo[1,4]dioxin-6-yl)piperazin-1-yl methyl]indan-2-yl]) ()
  • Structural Features : Piperazine linked to a benzoindane core.
  • Key Differences : Bulky indane substituent instead of pyrimidine; lacks fluorinated groups.
  • Activity : Potent dopamine D4 receptor antagonist (Ki = 2.4 nM) with >100-fold selectivity over D2/D3 receptors. The target compound’s pyrimidine core may offer distinct receptor interaction profiles .

Fluorinated Piperazine-Containing Compounds

Compound C : 2-(2,4-Difluorophenyl)-1,1-difluoro-3-(tetrazol-1-yl)-1-[5-[4-(trifluoromethoxy)phenyl]-2-pyridyl]propan-2-ol (B.1.32, )
  • Structural Features: Difluorophenyl and trifluoromethoxy groups attached to a pyridine-propanol core.
  • Key Differences : Tetrazole ring instead of pyrimidine; additional trifluoromethoxy substituent.
  • Activity : Antifungal agent; fluorination enhances metabolic stability and membrane penetration .
Compound D : Impurity A (EP): 3-[2-[4-[(E)-(2,4-Difluorophenyl)(hydroxyimino)methyl]piperidin-1-yl]ethyl]-2-methylpyrido[1,2-a]pyrimidin-4-one ()
  • Structural Features: Piperidine-linked pyrido-pyrimidinone with difluorophenylhydroxyimino group.
  • Key Differences: Piperidine instead of piperazine; fused pyrido-pyrimidinone core.

Piperazine-Based Receptor Antagonists

Compound E : L 745,870 (3-(4-[4-Chlorophenyl]piperazin-1-yl)methyl-1H-pyrrolo[2,3b]pyridine) ()
  • Structural Features : Chlorophenyl-piperazine linked to a pyrrolopyridine core.
  • Key Differences : Chlorine substituent vs. difluorophenyl; pyrrolopyridine vs. pyrimidine.
  • Activity : Selective D4 antagonist (Ki = 2.5 nM) but lacks in vivo efficacy due to poor bioavailability. The target compound’s ethylamine group may improve solubility .

Comparative Data Table

Compound Core Structure Key Substituents Biological Activity Selectivity/Notes Reference
Target Compound Pyrimidine 2,4-Difluorophenylmethyl, N-ethyl Under investigation High lipophilicity -
Compound A Pyrimidine Methoxyphenylaminomethyl, phenyl Antibacterial, antifungal Planar stacking, H-bonding
Compound B (S 18126) Benzoindane Piperazine-dihydrodioxin D4 antagonist (Ki = 2.4 nM) >100-fold selectivity over D2/D3
Compound C (B.1.32) Pyridine-propanol Tetrazole, trifluoromethoxy Antifungal Enhanced metabolic stability
Compound E (L 745,870) Pyrrolopyridine Chlorophenyl-piperazine D4 antagonist (Ki = 2.5 nM) Poor in vivo efficacy

Key Findings and Implications

  • Fluorination : The 2,4-difluorophenyl group in the target compound likely enhances binding affinity and metabolic stability, as seen in antifungal analogs (e.g., B.1.32) .
  • Piperazine vs. Piperidine : Piperazine’s additional nitrogen may offer stronger hydrogen-bonding interactions compared to piperidine-based compounds (e.g., Impurity A) .
  • Receptor Selectivity: Unlike S 18126 and L 745,870, the pyrimidine core in the target compound may shift selectivity toward non-dopaminergic targets, such as kinases or microbial enzymes .
  • Synthetic Challenges : Introduction of the ethylamine group at C4 may require specialized reagents, contrasting with simpler alkylation steps in related compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.